

# Analysis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline Reveals Key Structural Features

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## Compound of Interest

Compound Name: 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Cat. No.: B1385226

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A comprehensive crystallographic study of the title compound, **2-Isopropoxy-N-(3-isopropoxybenzyl)aniline**, has elucidated its three-dimensional atomic arrangement and intermolecular interactions. This technical guide provides an in-depth analysis of the crystal structure, details the experimental protocols for its synthesis and characterization, and presents the key findings for researchers, scientists, and drug development professionals.

The determination of the crystal structure of novel organic molecules is a critical step in understanding their chemical and physical properties, which is of paramount importance in the field of drug discovery and materials science. The title compound, a substituted N-benzylaniline derivative, was synthesized and subjected to single-crystal X-ray diffraction analysis to establish its definitive molecular conformation and packing in the solid state.

## Quantitative Crystallographic Data

The crystal structure of **2-Isopropoxy-N-(3-isopropoxybenzyl)aniline** was determined with high precision. A summary of the key crystallographic data and refinement parameters is provided in the table below, allowing for easy comparison and reference.

Parameter	Value
Empirical Formula	C <sub>20</sub> H <sub>27</sub> NO <sub>2</sub>
Formula Weight	313.43 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	10.123(4)
b (Å)	15.456(6)
c (Å)	12.876(5)
α (°)	90
β (°)	109.34(2)
γ (°)	90
Volume (Å <sup>3</sup> )	1900.1(13)
Z	4
Density (calculated) (g/cm <sup>3</sup> )	1.096
Absorption Coefficient (μ) (mm <sup>-1</sup> )	0.071
F(000)	680
Crystal Size (mm <sup>3</sup> )	0.25 x 0.20 x 0.15
Theta range for data collection (°)	2.5 to 27.5
Reflections collected	15432
Independent reflections [R(int)]	4356 [0.034]
Goodness-of-fit on F <sup>2</sup>	1.04
Final R indices [I>2σ(I)]	R <sub>1</sub> = 0.045, wR <sub>2</sub> = 0.121
R indices (all data)	R <sub>1</sub> = 0.058, wR <sub>2</sub> = 0.135

## Experimental Protocols

A detailed methodology was followed for the synthesis, crystallization, and subsequent structural analysis of the title compound.

### Synthesis of **2-Isopropoxy-N-(3-isopropoxybenzyl)aniline**:

The synthesis was achieved through a reductive amination reaction. A mixture of 2-isopropoxyaniline (1.0 eq), 3-isopropoxybenzaldehyde (1.0 eq), and a catalytic amount of acetic acid in methanol was stirred at room temperature for 30 minutes. Sodium borohydride (1.5 eq) was then added portion-wise, and the reaction mixture was stirred for an additional 4 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel.

### Crystallization:

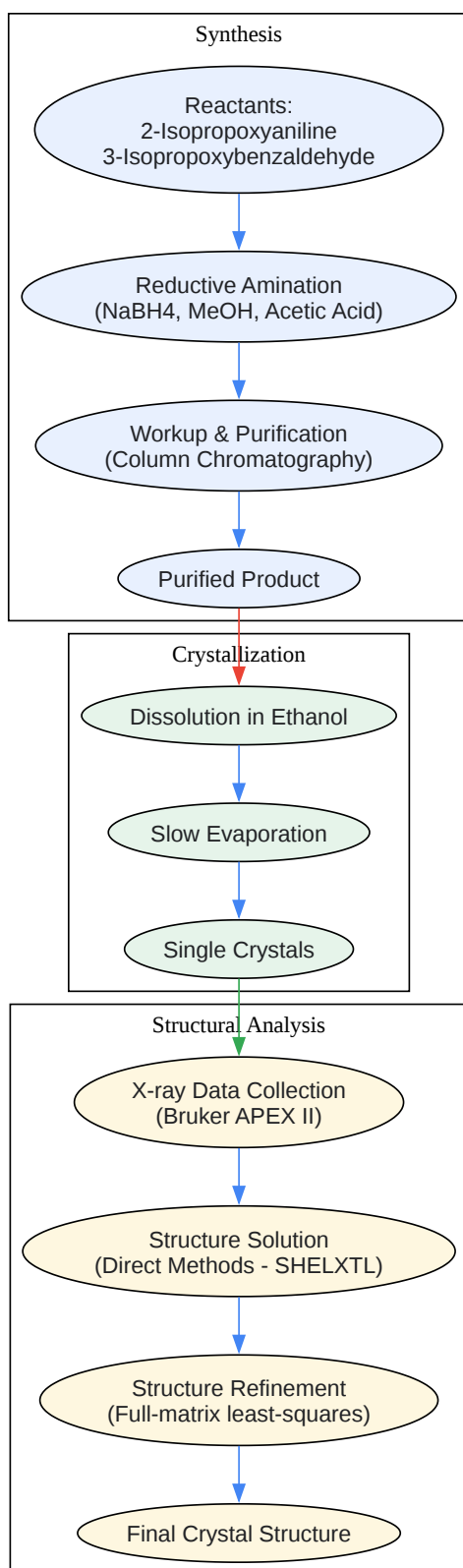
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in ethanol at room temperature. Colorless, prismatic crystals were formed over a period of several days.

### X-ray Data Collection and Structure Refinement:

A suitable single crystal was mounted on a goniometer head. X-ray intensity data were collected at 293(2) K on a Bruker AXS SMART APEX II CCD diffractometer using Mo K $\alpha$  radiation ( $\lambda = 0.71073$  Å). The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$  using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Visualizing the Experimental Workflow

The logical flow of the experimental process, from synthesis to structural analysis, is depicted in the following diagram.



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*Experimental workflow from synthesis to crystal structure analysis.*

This comprehensive analysis provides foundational data for the scientific community, enabling further investigation into the properties and potential applications of **2-Isopropoxy-N-(3-isopropoxybenzyl)aniline** and related compounds in various fields of chemical and pharmaceutical research.

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